molecular formula C12H14BrNO2 B582449 4-Bromo-N-cyclopropyl-2-ethoxybenzamide CAS No. 1262011-20-0

4-Bromo-N-cyclopropyl-2-ethoxybenzamide

Cat. No.: B582449
CAS No.: 1262011-20-0
M. Wt: 284.153
InChI Key: RIVUMXSITHSCTI-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-ethoxybenzamide is an organic compound with the molecular formula C12H14BrNO2 It is characterized by the presence of a bromine atom at the fourth position of the benzene ring, a cyclopropyl group attached to the nitrogen atom, and an ethoxy group at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide typically involves the following steps:

    Cyclopropylation: The attachment of the cyclopropyl group to the nitrogen atom can be accomplished through a nucleophilic substitution reaction using cyclopropylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of N-cyclopropyl-2-ethoxybenzamide.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of 2-ethoxy-4-bromo-benzaldehyde or 2-ethoxy-4-bromo-benzoic acid.

    Reduction: Formation of N-cyclopropyl-2-ethoxybenzamide.

    Substitution: Formation of 4-azido-N-cyclopropyl-2-ethoxybenzamide or 4-cyano-N-cyclopropyl-2-ethoxybenzamide.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-ethoxybenzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-ethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity. The ethoxy group may influence the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Bromo-N-cyclopropylbenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.

    N-Cyclopropyl-2-ethoxybenzamide: Lacks the bromine atom, which may influence its binding affinity and specificity.

    4-Bromo-N-cyclopropyl-2-methoxybenzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its chemical properties.

Uniqueness: 4-Bromo-N-cyclopropyl-2-ethoxybenzamide is unique due to the combination of the bromine atom, cyclopropyl group, and ethoxy group, which collectively contribute to its distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-2-16-11-7-8(13)3-6-10(11)12(15)14-9-4-5-9/h3,6-7,9H,2,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVUMXSITHSCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)Br)C(=O)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681838
Record name 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262011-20-0
Record name 4-Bromo-N-cyclopropyl-2-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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